DifluoroAtorvastatinAcetonidetert-ButylEster
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Overview
Description
DifluoroAtorvastatinAcetonidetert-ButylEster is a synthetic intermediate used in the synthesis of DifluoroAtorvastatin, an impurity of Atorvastatin . It has the molecular formula C40H46F2N2O5 and a molecular weight of 672.8 g/mol . This compound is characterized by its off-white to pale yellow solid form, with a melting point of 173-175°C and a boiling point of 677.4±55.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of chloroform and methanol as solvents, with reaction conditions maintained under an inert atmosphere at low temperatures .
Industrial Production Methods
Industrial production of DifluoroAtorvastatinAcetonidetert-ButylEster involves large-scale chemical synthesis using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DifluoroAtorvastatinAcetonidetert-ButylEster undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, such as BF3, and reducing agents, such as hydrogen gas . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in the synthesis of pharmaceutical compounds .
Scientific Research Applications
DifluoroAtorvastatinAcetonidetert-ButylEster has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Industry: Utilized in the production of high-purity chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of DifluoroAtorvastatinAcetonidetert-ButylEster involves its role as a synthetic intermediate in the production of DifluoroAtorvastatin . DifluoroAtorvastatin, in turn, acts as an impurity of Atorvastatin, a statin medication that inhibits the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, Atorvastatin reduces cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DifluoroAtorvastatinAcetonidetert-ButylEster include:
- 3-Oxo Atorvastatin tert-Butyl Ester
- Atorvastatin Impurity 15
- O-Methyl Atorvastatin Calcium Salt
- Atorvastatin Epoxy Tetrahydrofuran Impurity
- Defluoro Atorvastatin intermediate 1
Uniqueness
This compound is unique due to its specific structural modifications, including the presence of difluoro groups and the acetonide and tert-butyl ester functionalities . These modifications enhance its reactivity and make it a valuable intermediate in the synthesis of DifluoroAtorvastatin .
Properties
Molecular Formula |
C40H46F2N2O5 |
---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
tert-butyl 2-[6-[2-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C40H46F2N2O5/c1-25(2)36-35(38(46)43-30-11-9-8-10-12-30)34(26-13-17-28(41)18-14-26)37(27-15-19-29(42)20-16-27)44(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32H,21-24H2,1-7H3,(H,43,46) |
InChI Key |
FXOZEZIWLMWZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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